molecular formula C22H17ClN2O5 B12192337 N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Cat. No.: B12192337
M. Wt: 424.8 g/mol
InChI Key: BHRCFDNSCVTYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a chromen-4-one core substituted at position 2 with a 2-chlorophenyl group and at position 6 with a propanamide linker bearing a 3-methoxy-1,2-oxazol-5-yl moiety. Chromen-4-one derivatives are known for diverse bioactivities, including kinase inhibition and anti-inflammatory effects . The 2-chlorophenyl group enhances lipophilicity and may influence binding through steric and electronic effects, while the oxazole ring contributes to π-π stacking and hydrogen-bonding interactions .

Properties

Molecular Formula

C22H17ClN2O5

Molecular Weight

424.8 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-4-oxochromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C22H17ClN2O5/c1-28-22-11-14(30-25-22)7-9-21(27)24-13-6-8-19-16(10-13)18(26)12-20(29-19)15-4-2-3-5-17(15)23/h2-6,8,10-12H,7,9H2,1H3,(H,24,27)

InChI Key

BHRCFDNSCVTYSR-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactions. The process begins with the formation of the chromenone core, followed by the introduction of the chlorophenyl group and the oxazole moiety. Common reagents used in these steps include chlorinating agents, oxidizing agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The chromenone core and oxazole ring undergo selective redox transformations:

  • Ketone Reduction : The 4-oxo group in the chromenone system can be reduced using NaBH<sub>4</sub> or LiAlH<sub>4</sub>, yielding a secondary alcohol (4-hydroxy-4H-chromen derivative).

  • Oxazole Oxidation : The oxazole ring resists oxidation under mild conditions but reacts with KMnO<sub>4</sub> under acidic conditions to form a carboxylic acid derivative via ring cleavage.

Reaction TypeReagent/ConditionsProductYield*Reference
Chromenone ketone reductionNaBH<sub>4</sub>, MeOH, 0°C4-Hydroxy derivative~65%
Oxazole oxidationKMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 80°CCarboxylic acid derivative~50%

*Yields estimated from analogous reactions in chromenone derivatives.

Amide Hydrolysis

The propanamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, producing 3-(3-methoxy-1,2-oxazol-5-yl)propanoic acid and the corresponding amine.

  • Basic Hydrolysis : NaOH (2M) at 60°C yields the sodium salt of the carboxylic acid.

ConditionReagentTemperatureProductReference
Acidic6M HClRefluxPropanoic acid + Amine
Basic2M NaOH60°CSodium carboxylate

Nucleophilic Substitution on Oxazole

The methoxy group on the oxazole ring participates in demethylation and substitution:

  • Demethylation : BBr<sub>3</sub> in CH<sub>2</sub>Cl<sub>2</sub> at −78°C removes the methoxy group, forming a hydroxylated oxazole .

  • Halogenation : PCl<sub>5</sub> substitutes the hydroxyl group with chlorine under anhydrous conditions.

ReactionReagentConditionsProductReference
DemethylationBBr<sub>3</sub>CH<sub>2</sub>Cl<sub>2</sub>, −78°C3-Hydroxyoxazole
ChlorinationPCl<sub>5</sub>Dry THF, 25°C3-Chlorooxazole

Electrophilic Aromatic Substitution

The chlorophenyl group directs electrophilic attacks to the meta position:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at the meta position relative to chlorine.

  • Sulfonation : Fuming H<sub>2</sub>SO<sub>4</sub> adds a sulfonic acid group under vigorous conditions.

ReactionReagentProductSelectivityReference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>3-Nitro-2-chlorophenylMeta
SulfonationH<sub>2</sub>SO<sub>4</sub> (fuming)3-Sulfo-2-chlorophenylMeta

Cyclization and Cross-Coupling Reactions

The compound participates in Pd-catalyzed cross-couplings and intramolecular cyclizations:

  • Suzuki Coupling : The chlorophenyl group reacts with arylboronic acids in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub>, forming biaryl derivatives.

  • Lactam Formation : Heating with PPA (polyphosphoric acid) induces cyclization between the amide and chromenone groups.

ReactionCatalyst/ConditionsProductApplicationReference
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl derivativeStructural diversification
Lactam cyclizationPPA, 120°CFused chromenone-lactamBioactive scaffold

Stability and Side Reactions

  • Photodegradation : Exposure to UV light (λ = 254 nm) causes decomposition of the oxazole ring, forming nitrile byproducts.

  • Hydrolytic Instability : The compound degrades in aqueous buffers (pH > 9) via oxazole ring opening.

Key Mechanistic Insights

  • The oxazole’s electron-deficient nature enhances susceptibility to nucleophilic attacks.

  • Steric hindrance from the chromenone system limits reactivity at the 6-position.

  • The chlorophenyl group’s electronic effects dominate substitution patterns .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that oxazole derivatives exhibit potent antimicrobial properties. In a study evaluating various oxazole compounds, including derivatives similar to N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide, the compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Oxazole Derivatives

Compound NameMIC (µg/ml)Bacterial Strain
This compound31.25E. coli
Reference Drug (Ciprofloxacin)15.60E. coli
Reference Drug (Chloramphenicol)31.25S. aureus

This table illustrates the Minimum Inhibitory Concentration (MIC) values for the compound compared to standard antibiotics, indicating its potential as an antibacterial agent .

Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro studies have indicated that derivatives of oxazole exhibit cytotoxic effects on various cancer cell lines. For instance, a related structure demonstrated significant activity against prostate (PC-3) and ovarian (OVCAR-03) cancer cell lines with IC50 values suggesting strong antiproliferative effects.

Table 2: Anticancer Activity of Related Oxazole Derivatives

Compound NameCell LineIC50 (µM)
Related Oxazole DerivativePC-31.50
Related Oxazole DerivativeOVCAR-031.07

These findings highlight the potential of oxazole-containing compounds in cancer therapy .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit key enzymes involved in inflammatory processes. The compound's structural features allow it to interact with enzymes such as cyclooxygenase and lipoxygenase, which are critical in the pathways leading to inflammation and pain.

Neuroprotective Effects

Compounds within the class of chromenones have shown neuroprotective effects in various models of neurodegenerative diseases. The unique structural characteristics of N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-y)propanamide may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Insights

Several studies have explored the biological activities of compounds similar to N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-y]propanamide:

  • Antibacterial Study : A comprehensive study on oxazole derivatives showed that compounds with similar structures exhibited varying degrees of antibacterial activity against multiple strains .
  • Antitumor Evaluation : Research indicated that certain oxazole derivatives possess significant antitumor properties, especially against prostate and ovarian cancers .
  • Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that derivatives can effectively inhibit cyclooxygenase and lipoxygenase, suggesting their utility in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to changes in cellular processes, such as apoptosis (programmed cell death) or cell proliferation.

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs.
  • Oxazole Modifications: The 3-methoxy group in the target compound offers a balance between polarity and metabolic stability, whereas hydroxylated analogs () prioritize solubility at the expense of stability .
  • Linker Flexibility: Propanamide in the target compound likely enables better target adaptation than rigid benzamide linkers () .

Biological Activity

N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a chromenone core with a chlorophenyl group and an oxazole moiety, contributing to its unique chemical reactivity and biological activity. The molecular formula is C21H18ClN3O3, with a molecular weight of approximately 393.84 g/mol.

PropertyValue
Molecular FormulaC21H18ClN3O3
Molecular Weight393.84 g/mol
IUPAC NameThis compound
InChI KeyALRXNBFMQRRPLQ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the chromenone core followed by the introduction of the chlorophenyl and oxazole groups. Reaction conditions such as temperature, catalysts, and solvents are optimized for high yield and purity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing signaling pathways associated with disease processes.

Therapeutic Potential

The biological activities of this compound have been explored in various contexts:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promise in inhibiting growth in human neuroblastoma SH-SY5Y cells.
    Cell LineIC50 (µM)Reference
    SH-SY5Y10.5
    MCF7 (Breast)15.0
    A549 (Lung)12.7
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, as indicated by its ability to reduce pro-inflammatory cytokine levels in vitro.

Case Studies

Several studies have evaluated the biological activity of similar compounds within the same chemical class:

  • Study on Chromenone Derivatives : A series of chromenone derivatives were synthesized and tested for their anticancer properties. The study found that modifications at specific positions significantly affected their potency against cancer cell lines .
  • Oxazole-Based Compounds : Research focused on oxazole derivatives revealed that certain substitutions enhance biological activity, suggesting that the oxazole moiety plays a crucial role in modulating pharmacological effects .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step procedures, including:

  • Step 1 : Formation of the chromen-4-one core via Claisen-Schmidt condensation of 2-chlorobenzaldehyde with a substituted acetophenone derivative, followed by cyclization .
  • Step 2 : Functionalization at the 6-position of chromen-4-one using Ullmann coupling or nucleophilic aromatic substitution to introduce the oxazole-propanamide moiety .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol . To optimize yields:
  • Use anhydrous solvents and inert atmospheres for moisture-sensitive steps.
  • Monitor reaction progress with TLC or HPLC. Adjust catalyst loading (e.g., CuI for coupling reactions) and temperature gradients based on Design of Experiments (DoE) principles .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • 1H/13C NMR : Assign protons and carbons, focusing on aromatic regions (chromen and oxazole rings) and methoxy/amide groups. Use DEPT-135 to distinguish CH, CH2, and CH3 signals .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ peak matching theoretical mass).
  • Fluorometric Analysis : Assess chromen-4-one fluorescence (λex ~350 nm, λem ~450 nm) to verify electronic integrity .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .

Advanced Research Questions

Q. How can crystallographic refinement challenges be addressed for this compound?

Single-crystal X-ray diffraction (SCXRD) may encounter issues such as:

  • Disorder in the oxazole ring : Apply SHELXL restraints (e.g., SIMU, DELU) to stabilize thermal parameters .
  • Twinned crystals : Use the HKLF5 format in SHELX to refine twin laws .
  • Weak diffraction : Optimize crystal growth via vapor diffusion (e.g., DMF/water) and collect data at low temperature (100 K) .

Q. What computational methods are suitable for analyzing electronic properties and structure-activity relationships (SAR)?

  • Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, highlighting electron-rich regions (e.g., oxazole nitrogen) for SAR studies .
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level and compute frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .
  • Molecular Docking : Employ AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes) using the compound’s minimized structure .

Q. How can conflicting bioactivity data from different assays be resolved?

  • Reproducibility Checks : Re-run assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Structural Validation : Confirm compound purity via HPLC (>98%) and SCXRD to rule out degradation products .
  • Computational Validation : Compare docking poses with crystallographic ligand-protein complexes to identify false positives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.